molecular formula C11H18ClNO B3022414 N-(4-Methoxybenzyl)-2-propanamine hydrochloride CAS No. 1158371-11-9

N-(4-Methoxybenzyl)-2-propanamine hydrochloride

Cat. No.: B3022414
CAS No.: 1158371-11-9
M. Wt: 215.72 g/mol
InChI Key: WKDWPHBLFTZOLB-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-propanamine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the para position

Mechanism of Action

Target of Action

The primary targets of (4-Methoxyphenyl)methylamine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor control.

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of serotonin and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

The affected pathways primarily involve the modulation of serotonin and dopamine neurotransmission . The downstream effects include altered mood, cognition, and motor control, which are typical of compounds that modulate monoaminergic neurotransmission.

Pharmacokinetics

Like many amphetamine derivatives, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of (4-Methoxyphenyl)methylamine hydrochloride’s action are primarily due to the increased signaling of serotonin and dopamine. This can result in mood elevation, increased alertness, and potentially euphoria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic conditions can enhance the stability of the compound, while certain substances may interact with the compound, potentially altering its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 4-methoxybenzylamine with isopropyl bromide in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion back to the amine form.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)-2-propanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)propan-2-amine: A closely related compound without the hydrochloride salt.

    4-Methoxybenzylamine: The parent amine without the isopropyl group.

    N-Benzylpropan-2-amine: A similar compound where the methoxy group is replaced with a hydrogen atom.

Uniqueness

N-(4-Methoxybenzyl)-2-propanamine hydrochloride is unique due to the presence of both the methoxybenzyl and isopropyl groups, which can influence its reactivity and interactions with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDWPHBLFTZOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-74-5
Record name N-(4-Methoxybenzyl)-2-propanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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